Cas no 895435-32-2 (N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide)

N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide structure
895435-32-2 structure
Product Name:N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide
CAS No:895435-32-2
MF:C15H20N2O4S
MW:324.395302772522
CID:5940899
PubChem ID:16799511
Update Time:2025-05-22

N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide Chemical and Physical Properties

Names and Identifiers

    • N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide
    • AKOS024656899
    • F2525-0824
    • HMS1656O20
    • N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
    • 895435-32-2
    • N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide
    • N-(5,6-Dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide
    • (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)propionamide
    • QLTQVBLYNJRUHX-NXVVXOECSA-N
    • Propanamide, N-[5,6-dimethoxy-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-
    • Inchi: 1S/C15H20N2O4S/c1-5-14(18)16-15-17(6-7-19-2)10-8-11(20-3)12(21-4)9-13(10)22-15/h8-9H,5-7H2,1-4H3
    • InChI Key: QLTQVBLYNJRUHX-UHFFFAOYSA-N
    • SMILES: C(N=C1N(CCOC)C2=CC(OC)=C(OC)C=C2S1)(=O)CC

Computed Properties

  • Exact Mass: 324.11437830g/mol
  • Monoisotopic Mass: 324.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 418
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 85.7Ų

N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide Pricemore >>

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Additional information on N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide

N-(2Z)-5,6-Dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide: A Comprehensive Overview

The compound with CAS No 895435-32-2, known as N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are well-known for their diverse biological activities and potential applications in drug discovery. The molecule's structure is characterized by a benzothiazole ring system with specific substituents that contribute to its unique properties.

The benzothiazole core of this compound is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. The thiazole ring contains a sulfur atom and two nitrogen atoms, which can influence the molecule's electronic properties and reactivity. The presence of dimethoxy groups at positions 5 and 6 of the benzene ring suggests that these substituents may play a role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism. Additionally, the (2-methoxyethyl) group attached at position 3 of the thiazole ring introduces further complexity to the molecule's structure, potentially enhancing its bioavailability or targeting capabilities.

Recent studies have highlighted the importance of benzothiazole derivatives in various therapeutic areas. For instance, research has shown that these compounds exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for the treatment of chronic diseases such as arthritis and neurodegenerative disorders. Furthermore, the propanamide group in this compound may contribute to its ability to interact with specific biological targets, such as enzymes or receptors, thereby enhancing its therapeutic potential.

From a synthetic perspective, the preparation of N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide involves a series of intricate organic reactions. The synthesis typically begins with the formation of the benzothiazole core through condensation reactions between appropriate thioamides and aldehydes or ketones. Subsequent steps involve the introduction of substituents at specific positions on the ring system to achieve the desired molecular architecture. The use of protecting groups and selective functionalization strategies is often employed to ensure high yields and purity during the synthesis process.

One of the key challenges in working with this compound is understanding its stereochemistry. The (Z) configuration at position 2 of the thiazole ring indicates that the substituents on either side of this double bond are arranged in a specific spatial orientation. This stereochemistry can significantly impact the compound's biological activity by influencing how it interacts with target molecules. Researchers have employed advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, to elucidate the stereochemical details of this compound and assess their implications for its function.

In terms of biological activity, this compound has been shown to exhibit remarkable selectivity towards certain cellular pathways. For example, studies have demonstrated that it can inhibit key enzymes involved in inflammation and oxidative stress without affecting other critical cellular processes. This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates. Moreover, preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties, including good absorption and moderate clearance rates.

Looking ahead, there is growing interest in exploring the potential applications of N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide in personalized medicine. By leveraging advancements in genomics and proteomics, researchers aim to identify patient populations that are most likely to benefit from this compound's unique therapeutic profile. Additionally, ongoing research is focused on optimizing its delivery mechanisms to enhance its efficacy while reducing systemic toxicity.

In conclusion,N-(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidenepropanamide represents a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. Its unique combination of chemical features and biological activities positions it as a valuable tool in advancing our understanding of disease mechanisms and developing novel treatments for challenging medical conditions.

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